3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is a complex organic compound that combines a quinoline core with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Pyrimidine Derivative Synthesis: The pyrimidine derivative, 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol, can be synthesized by reacting thiourea with ethyl acetoacetate under basic conditions.
Coupling Reaction: The final step involves coupling the quinoline core with the pyrimidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and quinoline rings, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated quinoline derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline and pyrimidine derivatives in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in DNA replication and repair, further enhancing its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinolin-2(1H)-one: Lacks the pyrimidine moiety, making it less effective in certain biological applications.
6-methyl-2-thiouracil: A simpler pyrimidine derivative without the quinoline core, used in different contexts.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: Similar pyrimidine derivatives with different substituents.
Uniqueness
The uniqueness of 3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one lies in its combined quinoline and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a therapeutic agent and a versatile compound in scientific research.
Properties
Molecular Formula |
C20H15N3O2S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H15N3O2S/c1-12-11-16(24)23-20(21-12)26-18-17(13-7-3-2-4-8-13)14-9-5-6-10-15(14)22-19(18)25/h2-11H,1H3,(H,22,25)(H,21,23,24) |
InChI Key |
NZDKEWPGFOWNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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